YKL-01-116 is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is classified as a thiazolidinone derivative, which is a structural motif known for its biological activity, particularly in the context of anti-inflammatory and anti-cancer therapies. The compound's unique structure allows it to interact with various biological targets, making it a candidate for further research and development.
YKL-01-116 is derived from thiazolidine derivatives, which are characterized by a five-membered ring containing sulfur and nitrogen. This class of compounds has been extensively studied for their pharmacological properties, including their role in modulating immune responses and inhibiting tumor growth. The specific synthesis and characterization of YKL-01-116 have not been widely documented in literature, but it is part of ongoing research into thiazolidinone-based compounds.
The synthesis of YKL-01-116 typically involves the condensation of thiazolidine derivatives with various reagents under controlled conditions. A common method includes the reaction of 1,2-aminothiols with aldehydes to form the thiazolidine ring, followed by further modifications to introduce additional functional groups.
YKL-01-116 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. While specific structural data for YKL-01-116 is limited, compounds in this class typically feature:
These structural characteristics suggest significant potential for interaction with biological macromolecules.
YKL-01-116 can undergo various chemical reactions typical of thiazolidinone derivatives:
The choice of reagents and conditions can significantly influence the outcomes of these reactions, impacting both yield and selectivity.
The mechanism of action for YKL-01-116 involves its interaction with specific biological targets that modulate cellular processes:
Data supporting these mechanisms often come from in vitro studies demonstrating the compound's effects on cell lines.
YKL-01-116 exhibits several physical and chemical properties that are important for its application in research:
Relevant analyses often include thermal stability tests and solubility assessments under different conditions.
YKL-01-116 has potential applications in various scientific fields:
YKL-1-116 (CAS No. 1957202-71-9) is a small-molecule inhibitor with the systematic name N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[3-[[4-(prop-2-enoylamino)benzoyl]amino]anilino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide. Its molecular formula is C₃₄H₃₈N₈O₃, and it has a molecular weight of 606.72 g/mol [1] [9] [10]. The compound appears as a white to off-white solid with predicted physicochemical properties including a boiling point of 778.4°C, density of 1.297 g/cm³, and pKa of 12.85 [9].
YKL-1-116 emerged from rational drug design efforts to develop selective covalent inhibitors of cyclin-dependent kinase 7 (CDK7). Its discovery involved structural optimization of the pyrrolidinopyrazole core derived from the PAK4 inhibitor PF-3758309, hybridized with a cysteine-targeting acrylamide warhead inspired by the covalent binding mechanism of THZ1 [4]. Early analogs like YKL-1-116 demonstrated improved selectivity for CDK7 over other transcriptional CDKs (CDK9, CDK12, CDK13) compared to first-generation inhibitors [4] [7].
The compound features three critical structural domains:
Structural Domain | Chemical Motif | Functional Role |
---|---|---|
Covalent warhead | Acrylamide | Irreversible binding to Cys-312 of CDK7 |
Central heterocycle | Pyrrolo[3,4-c]pyrazole | Hydrophobic interactions with CDK7 allosteric sites |
Stereochemical anchor | (S)-1-phenylethylamine | Enhanced binding affinity and cellular uptake |
Solubility-modifying group | Dimethylamino moiety | Improves aqueous solubility and pharmacokinetics |
Biophysical studies confirm that YKL-1-116 forms a covalent adduct with CDK7, with a kinetic inactivation constant (kinact/Ki) comparable to THZ1 (2.1 nM vs. 1.9 nM) [4]. This binding is stereospecific, as the (S)-enantiomer shows superior potency over its (R)-counterpart [10]. The compound’s selectivity is attributed to the unique positioning of Cys-312 in CDK7, absent in most other kinases [1] [4].
As a selective CDK7 inhibitor, YKL-1-116 disrupts two fundamental oncogenic processes:
Unlike pan-CDK inhibitors (e.g., flavopiridol), YKL-1-116 achieves selectivity by avoiding inhibition of CDK9, CDK12, and CDK13 at pharmacologically relevant concentrations [1] [5]. This selectivity profile positions it as a valuable tool for dissecting CDK7-specific functions in cancer biology and overcoming limitations of multi-kinase inhibitors [4] [7].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1